5-Bromo-3-methoxypyridin-2-amine
Overview
Description
5-Bromo-3-methoxypyridin-2-amine: is an organic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 3rd position, and an amino group at the 2nd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common synthetic route involves the reaction of with or its esters under basic conditions.
Method 2: .
Industrial Production Methods:
- Industrial production methods typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-methoxypyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
- The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine can yield various substituted pyridines .
Scientific Research Applications
Chemistry:
- 5-Bromo-3-methoxypyridin-2-amine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine:
- In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists .
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxypyridin-2-amine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, thereby modulating their function .
Comparison with Similar Compounds
- 2-Bromo-5-methoxypyridine
- 5-Bromo-2-iodo-3-methoxypyridine
- 5-Bromo-3-fluoro-2-methoxypyridine
- 4-Iodo-5-methoxypyridin-3-amine
- 4-Chloro-5-methoxypyridin-3-amine
Comparison:
- Compared to these similar compounds, 5-Bromo-3-methoxypyridin-2-amine is unique due to the specific positioning of the bromine, methoxy, and amino groups on the pyridine ring. This unique arrangement can result in different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-bromo-3-methoxypyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBIWMFMHLPVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624122 | |
Record name | 5-Bromo-3-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42409-58-5 | |
Record name | 5-Bromo-3-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-methoxypyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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